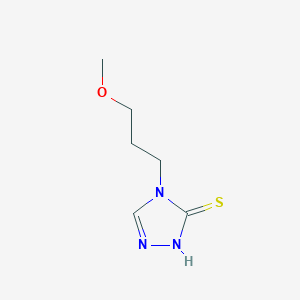

4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-10-4-2-3-9-5-7-8-6(9)11/h5H,2-4H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMQINHTYQKDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193458 | |

| Record name | 2,4-Dihydro-4-(3-methoxypropyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75028-28-3 | |

| Record name | 2,4-Dihydro-4-(3-methoxypropyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75028-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(3-methoxypropyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization Strategies

The cornerstone of the synthesis is the creation of a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. This requires the strategic formation of two key building blocks: an appropriate isothiocyanate that will define the substituent at the N-4 position of the triazole ring, and a hydrazide that will form the backbone of the molecule and provide the carbon atom for the C-5 position.

The principal intermediate for the target compound is 1-formyl-4-(3-methoxypropyl)thiosemicarbazide. Its synthesis is most efficiently achieved through the reaction of 3-methoxypropyl isothiocyanate with formic acid hydrazide.

The synthesis of the isothiocyanate precursor, 3-methoxypropyl isothiocyanate, begins with the primary amine, 3-methoxypropylamine (B165612). Modern methods for converting primary amines to isothiocyanates offer high yields and utilize safe, user-friendly reagents. A common two-step, one-pot procedure involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) (Et₃N) to form an intermediate dithiocarbamate (B8719985) salt. This intermediate is then treated in situ with a desulfurating agent to yield the final isothiocyanate. organic-chemistry.orgnih.gov Propane phosphonic acid anhydride (B1165640) (T3P®) is one such efficient and environmentally benign reagent that facilitates this transformation, with by-products that are easily removed by aqueous work-up. organic-chemistry.org

Table 1: Selected Methods for Isothiocyanate Synthesis from Primary Amines

| Amine | Thiocarbonyl Source | Desulfurating/Coupling Agent | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|---|---|

| Various Primary Amines | Carbon Disulfide | Propane Phosphonic Acid Anhydride (T3P®) | Et₃N | CH₂Cl₂ | Good | organic-chemistry.org |

| Various Primary Amines | Carbon Disulfide | DMT/NMM/TsO⁻ | Et₃N | CH₂Cl₂ | 25-97% | nih.gov |

Once 3-methoxypropyl isothiocyanate is obtained, it undergoes a nucleophilic addition reaction with formic acid hydrazide. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate group. This reaction is typically carried out in a protic solvent such as ethanol (B145695), often with gentle heating, to produce the desired 1-formyl-4-(3-methoxypropyl)thiosemicarbazide in good yield. researchgate.netmdpi.com

An alternative, though less direct, route to a thiosemicarbazide precursor involves reacting 3-methoxypropylamine with carbon disulfide in an alkaline aqueous medium to form an ammonium (B1175870) or alkali metal dithiocarbamate, which is then reacted with hydrazine (B178648). google.com This method yields 4-(3-methoxypropyl)thiosemicarbazide, which would subsequently require acylation with formic acid to generate the necessary precursor for cyclization.

The second key precursor is the acid hydrazide. For the synthesis of the title compound, which is unsubstituted at the C-5 position, formic acid hydrazide is used. Generally, acid hydrazides are prepared via the hydrazinolysis of the corresponding carboxylic acid esters. nih.gov This reaction involves heating the ester (e.g., ethyl formate) with hydrazine hydrate. The reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

This method is highly versatile and provides a strategic entry point for introducing a wide array of substituents at the C-5 position of the 1,2,4-triazole (B32235) ring by simply varying the starting ester. For instance, using methyl 3-bromobenzoate instead of ethyl formate (B1220265) would lead to a precursor for a 5-(3-bromophenyl)-substituted triazole. nih.gov

Table 2: Examples of Hydrazide Synthesis from Esters

| Ester | Reagent | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Ethyl Formate | Hydrazine Hydrate | N/A | N/A | Formic Acid Hydrazide | - |

| Methyl 3-Bromobenzoate | Hydrazine Hydrate | N/A | Reflux | 3-Bromobenzohydrazide | nih.gov |

Cyclization Reactions to Form the 1,2,4-Triazole Ring System

The critical step in the synthesis is the intramolecular cyclization of the 1-acyl-4-alkylthiosemicarbazide intermediate to form the stable, aromatic 1,2,4-triazole ring. This transformation is typically achieved through dehydration, which can be catalyzed by either a base or an acid.

Base-catalyzed cyclization is the most prevalent and often highest-yielding method for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.comresearchgate.net The reaction is typically carried out by refluxing the thiosemicarbazide precursor in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.comzsmu.edu.ua

The mechanism involves the deprotonation of a nitrogen atom, which enhances its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule (dehydration) results in the formation of the double bond required for the aromatic triazole ring. After the reaction is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final triazole-thiol product. mdpi.com

Table 3: Examples of Base-Catalyzed Cyclization to Form 1,2,4-Triazole-3-thiols

| Thiosemicarbazide Precursor | Base | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 1-(2-Furoyl)-4-phenylthiosemicarbazide | 8% NaOH | Reflux, 4h | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | mdpi.com |

| 1-(Phenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide | 8% NaOH | Reflux, 4h | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 79% | researchgate.net |

While less common for this specific transformation, acid-catalyzed cyclization provides an alternative route. This method typically employs strong, dehydrating acids like concentrated sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular nucleophilic attack by a nitrogen atom.

However, a significant consideration in acid-catalyzed cyclization of acylthiosemicarbazides is the potential for a competing reaction pathway that leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com The regiochemical outcome is highly dependent on which nitrogen atom of the thiosemicarbazide backbone acts as the nucleophile during ring closure. Base-catalyzed conditions generally favor the formation of the 1,2,4-triazole-3-thiol isomer, whereas acid catalysis can often favor the 1,3,4-thiadiazole (B1197879) product.

Derivatization and Structural Modification at the Triazole-Thiol Moiety

The 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol molecule possesses a reactive thiol group that is a prime site for further structural modification. This reactivity is influenced by the existence of thiol-thione tautomerism. mdpi.comjocpr.com In solution, the compound exists as an equilibrium mixture of the thiol form (containing an -SH group) and the thione form (containing a C=S group and an N-H bond). mdpi.comresearchgate.net While quantum chemical studies often indicate that the thione form is the more stable tautomer in the gas phase, the thiol form is sufficiently reactive to undergo a variety of derivatization reactions. nih.govresearchgate.net

The most common derivatization is S-alkylation. The sulfur atom in the thiol tautomer is a soft nucleophile and readily reacts with electrophiles such as alkyl halides, benzyl (B1604629) halides, or α-haloketones (e.g., phenacyl bromides). researchgate.netnih.govnih.gov These reactions are typically performed in the presence of a base (e.g., NaOH, NaOEt) in a polar solvent like ethanol or DMF to deprotonate the thiol, forming a more potent thiolate nucleophile. This leads to the exclusive formation of S-substituted derivatives. researchgate.netnih.gov

Another important functionalization is the Mannich reaction, which introduces an aminomethyl group onto the triazole ring. zsmu.edu.uanih.gov This reaction involves treating the triazole-thione with formaldehyde (B43269) and a primary or secondary amine. The reaction typically occurs at one of the ring nitrogen atoms (N1 or N2), as the thione tautomer predominates. zsmu.edu.uazsmu.edu.ua

Table 4: Examples of Derivatization Reactions at the 1,2,4-Triazole-3-thiol Moiety

| Triazole Substrate | Reagent(s) | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | N-substituted 2-chloro-N-phenylpropanamide, LiH, DMF | S-Alkylation | S-substituted triazole | nih.gov |

| 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Halogen derivative, NaOH, i-propanol | S-Alkylation | S-alkyl derivative | mdpi.com |

| 4-amino-3-methyl-s-triazole-5-thiol | Formaldehyde, Secondary Amine | Mannich Reaction | N-aminomethylated triazole | nih.gov |

S-Alkylation and S-Acylation Reactions

The thiol group in 4-substituted-4H-1,2,4-triazole-3-thiols is highly nucleophilic, making it susceptible to reactions with various electrophiles. S-alkylation and S-acylation are fundamental transformations for this class of compounds, leading to a diverse array of derivatives.

S-Alkylation: This reaction typically involves the treatment of the triazole-3-thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a potent nucleophile to displace the halide. For instance, the alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiols with reagents like benzyl chlorides or bromoacetophenones has been shown to yield exclusively S-substituted derivatives. researchgate.net A general protocol for the synthesis of S-substituted derivatives involves reacting the 1,2,4-triazole-3-thiol with an N-substituted 2-chloro-N-phenylpropanamide in the presence of lithium hydride (LiH) and dimethylformamide (DMF). nih.gov

S-Acylation: While less common than alkylation, acylation at the sulfur atom can also be achieved. These reactions introduce an acyl group to the sulfur, forming a thioester linkage.

These S-substitution reactions are crucial for creating libraries of compounds with modified properties. Below is a table summarizing typical S-alkylation reactions for the 1,2,4-triazole-3-thiol scaffold.

| Starting Triazole | Alkylating Agent | Base/Solvent | Product | Ref |

| 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | N-substituted 2-chloro-N-phenylpropanamide | LiH / DMF | 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | nih.gov |

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | Benzyl chlorides | Not specified | 3-(Benzylthio)-4,5-disubstituted-4H-1,2,4-triazole | researchgate.net |

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | Bromoacetophenones | Not specified | 2-(4,5-disubstituted-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | researchgate.net |

N-Substitution Reactions on the Triazole Ring

With the N4 position already occupied by the 3-methoxypropyl group, further substitution reactions on the triazole ring typically occur at the N1 or N2 positions. The Mannich reaction is a prominent example of N-substitution for this heterocyclic system. researchgate.netzsmu.edu.ua This reaction involves the aminomethylation of the triazole ring, usually at the N2 position, using formaldehyde and a primary or secondary amine. zsmu.edu.ua

The reaction proceeds by condensation of formaldehyde with the amine to form an Eschenmoser-like salt, which then electrophilically attacks a nitrogen atom of the triazole ring. Studies have shown that for some 4-amino-1,2,4-triazole-3-thiones, protecting the 4-amino group is beneficial for controlling the reaction's direction and yield. zsmu.edu.ua Mannich bases have been synthesized from 1,2,4-triazole-3-thiones using reagents like N-methylpiperazine or N-phenylpiperazine in dimethylformamide with formaldehyde. zsmu.edu.ua

| Triazole Substrate | Reagents | Product Type | Ref |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Formaldehyde, Primary/Secondary Amines | N-aminomethylated triazole | researchgate.net |

| 4-amino-5-(fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Formalin, Primary/Secondary Amines, Boc-protection | 4-amino-2-((R1,R2-amino)methyl)-5-(fluorophenyl) derivatives | zsmu.edu.ua |

| 4-substituted-1,2,4-triazole-3-thiones | Formaldehyde, N-methylpiperazine | 3-(morpholinomethyl)-4-substituted-4H-1,2,4-triazole | zsmu.edu.ua |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. dergipark.org.trresearchgate.net In the context of 1,2,4-triazoles, Schiff base derivatives are typically prepared from 4-amino-1,2,4-triazole-3-thiol (B7722964) precursors. researchgate.netmdpi.commdpi.com

The synthesis involves reacting the 4-amino group of the triazole with various substituted aromatic aldehydes. researchgate.netmdpi.com These reactions are often carried out in refluxing ethanol, sometimes with a catalytic amount of acid. uaic.ro The resulting Schiff bases incorporate the triazole-thione moiety and an imine functionality, creating a hybrid molecule with potentially enhanced biological activities. Microwave irradiation has been successfully employed to accelerate these condensation reactions, leading to higher yields in shorter reaction times. researchgate.netrjptonline.org

| Amine Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type | Ref |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted benzaldehydes | Microwave irradiation (5-10 min) | Schiff base of 1,2,4-triazole | researchgate.net |

| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | Conventional heating | Schiff base of 1,2,4-triazole | mdpi.com |

| 4-amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Refluxing ethanol, H2SO4 catalyst | Thiophene-substituted Schiff base | uaic.ro |

| 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Aryl aldehydes | Refluxing ethanol, HCl catalyst | Furan-substituted Schiff base | mdpi.com |

One-Pot Synthesis Protocols for Analogues

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. For 1,2,4-triazole analogues, several one-pot methods have been developed.

One such approach involves the reaction of hydrazonoyl chlorides with N-methylimidazole to produce 1,3-disubstituted 1,2,4-triazoles. isres.org Another efficient one-pot process for creating 1,2,4-triazoles involves the cyanoimidation of aldehydes using cyanamide, followed by cyclization. isres.org Furthermore, a catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts provides a practical route to either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used (Ag(I) or Cu(II)). isres.org Microwave-assisted one-pot reactions of α-nitrophenyl hydrazones with methylene (B1212753) amines have also been described for the facile preparation of triazole derivatives. asianpubs.org

Green Chemistry Approaches in 1,2,4-Triazole-3-thiol Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov In the synthesis of 1,2,4-triazoles, several green methodologies have been implemented.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times, improving yields, and often leading to cleaner products compared to conventional heating methods. rjptonline.orgresearchgate.netscielo.org.za It has been applied to various steps in triazole synthesis, including the formation of Schiff bases and the cyclization of thiosemicarbazide precursors. researchgate.netrjptonline.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netmdpi.com This technique has been successfully used for the synthesis of diaryl sulfones bearing 1,2,3-triazole moieties and for the coupling of 1,2,4-triazoles with various electrophiles, achieving excellent yields in short time frames (40-80 minutes). nih.govmdpi.com

These green approaches not only make the synthesis more efficient but also align with the growing need for sustainable practices in chemical manufacturing. nih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The spectra of 1,2,4-triazole-3-thiol derivatives are characterized by specific vibrational modes corresponding to the triazole ring and its substituents.

For 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, the FT-IR spectrum is expected to show characteristic absorption bands. The triazole ring itself gives rise to several distinct peaks. A key feature of 1,2,4-triazole-3-thiol compounds is their existence in thione-thiol tautomeric forms. The thione form is typically predominant in the solid state. The N-H stretching vibration of the triazole ring in the thione form is expected to appear as a broad band in the region of 3100-3200 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations from the triazole ring are anticipated around 3000-3100 cm⁻¹ researchgate.net.

Vibrations corresponding to the C=N and N-N bonds within the heterocyclic ring are typically observed in the 1400-1650 cm⁻¹ range mdpi.org. The C=S (thione) stretching vibration is a crucial indicator and is generally found in the region of 1250-1350 cm⁻¹. The presence of the 3-methoxypropyl group would be confirmed by C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, typically appearing between 2850 and 3000 cm⁻¹. Furthermore, a characteristic C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.

Raman spectroscopy provides complementary information. Surface-enhanced Raman scattering (SERS) studies on similar molecules like 4-methyl-4H-1,2,4-triazole-3-thiol have been used to investigate molecular adsorption on metal surfaces, often showing interaction via the sulfur and nitrogen atoms researchgate.net.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Triazole) | 3100 - 3200 | Stretching |

| C-H (Triazole) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=S (Thione) | 1250 - 1350 | Stretching |

| C=N / C=C (Ring) | 1400 - 1650 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for establishing the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. In many 1,2,4-triazole-3-thiol derivatives, the compound exists predominantly in the thione tautomeric form in solution, which influences the observed signals researchgate.net.

The spectrum is expected to show a distinct singlet for the C5-H proton of the triazole ring. A broad singlet corresponding to the N1-H proton of the thione tautomer may also be observed, typically at a high chemical shift (downfield). The signals for the 3-methoxypropyl substituent would appear as follows: a triplet for the two protons on the nitrogen-linked methylene group (N-CH₂), a multiplet (quintet) for the central methylene group (-CH₂-), a triplet for the oxygen-linked methylene group (-CH₂-O), and a singlet for the three methoxy (B1213986) (O-CH₃) protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Thione) | > 10 | Broad Singlet | 1H |

| C5-H (Triazole) | ~8.5 | Singlet | 1H |

| N-CH₂- | ~4.2 | Triplet | 2H |

| -O-CH₃ | ~3.3 | Singlet | 3H |

| -CH₂-O- | ~3.5 | Triplet | 2H |

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. For this compound, six distinct signals are expected.

The C3 carbon, bonded to the sulfur atom, would appear as a C=S (thione) and is expected at a significantly downfield chemical shift, often in the range of 160-180 ppm for similar structures mdpi.org. The C5 carbon of the triazole ring would appear at a lower chemical shift. The four carbons of the 3-methoxypropyl chain would have distinct signals corresponding to the N-CH₂, central -CH₂-, O-CH₂, and O-CH₃ carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=S) | 160 - 180 |

| C5 | ~145 |

| O-CH₂ | ~70 |

| O-CH₃ | ~58 |

| N-CH₂ | ~45 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₁₁N₃OS, which corresponds to a monoisotopic mass of approximately 173.06 g/mol uni.lu.

In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. Common ionization techniques like electrospray ionization (ESI) would likely produce protonated molecules [M+H]⁺ at m/z 174.06957 and sodium adducts [M+Na]⁺ at m/z 196.05151 uni.lu. Analysis of the fragmentation pattern in MS/MS experiments could show characteristic losses, such as the cleavage of the methoxypropyl side chain, which would further support the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 174.06957 |

| [M+Na]⁺ | 196.05151 |

| [M+K]⁺ | 212.02545 |

| [M-H]⁻ | 172.05501 |

Data sourced from predicted values. uni.lu

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically those involving the chromophores. The 1,2,4-triazole-3-thione system constitutes the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. For similar 4-substituted-4H-1,2,4-triazole-3-thiol derivatives, strong absorption bands (π → π) are often observed in the 250-300 nm range, while weaker n → π transitions associated with the thione group may appear at longer wavelengths (>300 nm) mdpi.orgresearchgate.net. These absorption characteristics are key to understanding the electronic structure of the triazole ring.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related 1,2,4-triazole (B32235) structures reveals common features asianpubs.orgmdpi.commdpi.com. X-ray analysis would unequivocally confirm the tautomeric form (thiol vs. thione) present in the crystal lattice; for most 4-substituted-1,2,4-triazole-3-thiols, the thione form is observed. Furthermore, this method elucidates intermolecular interactions, such as hydrogen bonding involving the N-H group of the triazole ring and the sulfur or nitrogen atoms of neighboring molecules, which dictate the crystal packing arrangement asianpubs.org.

Table 5: Table of Compounds

| Compound Name |

|---|

| This compound |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula to ascertain the purity and confirm the elemental composition of the compound.

For this compound, the molecular formula is established as C₆H₁₁N₃OS. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements. This calculated data serves as a benchmark against which experimental results are measured.

The verification process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured by a specialized instrument, often a CHNS analyzer. The amount of each gas corresponds to the amount of the respective element in the original sample, from which the percentage composition is calculated.

A close correlation between the experimentally found values and the theoretically calculated percentages provides strong evidence for the successful synthesis and purity of the target compound, this compound. While specific experimental data from research literature for this exact compound is not available, the theoretical values are presented below.

Calculated vs. Found Elemental Composition

The following interactive table outlines the theoretical elemental composition of this compound. In a typical research context, this would be compared against experimental data.

| Element | Symbol | Theoretical % |

| Carbon | C | 41.12 |

| Hydrogen | H | 6.33 |

| Nitrogen | N | 23.98 |

| Oxygen | O | 9.13 |

| Sulfur | S | 18.30 |

| Total | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It is widely applied to heterocyclic compounds, including various 1,2,4-triazole (B32235) derivatives, to predict their molecular geometries, vibrational frequencies, and electronic characteristics. nih.govresearchgate.netcore.ac.uk DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation of a molecule and to analyze its intrinsic properties. dergipark.org.trresearchgate.net

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, which has a propyl chain, conformational analysis is performed to identify the lowest energy conformer. This process involves calculating the potential energy of various spatial arrangements of the atoms. For similar triazole derivatives, DFT calculations have been used to confirm the most stable tautomeric form (thiol vs. thione) and the orientation of substituent groups. researchgate.netresearchgate.net For instance, a study on 3-Mercapto-4-methyl-4H-1,2,4-triazole found the thione tautomer to be more stable by 13.55 kcal/mol based on Gibbs free energy calculations. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's structure.

Table 1: Hypothetical Optimized Geometrical Parameters for a 1,2,4-Triazole Derivative This table is illustrative and does not represent actual data for this compound.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.370 |

| C3-S1 Bond Length (Å) | 1.745 |

| C2-N1-C3 Bond Angle (°) | 104.75 |

| C3-S1-C7 Bond Angle (°) | 100.62 |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. inorgchemres.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are routinely used to compute these energy levels. nih.gov For example, in a study of various N-substituted 1,2,4-triazole derivatives, HOMO energies were calculated in the range of -6.973 to -7.144 eV, with a resulting energy gap as low as 4.618 eV for the most reactive compound. nih.gov This analysis helps predict how the molecule will interact with other species and participate in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Generic 1,2,4-Triazole Compound This table is illustrative and does not represent actual data for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.144 |

| LUMO | -2.526 |

| Energy Gap (ΔE) | 4.618 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For heterocyclic compounds like 1,2,4-triazoles, MEP maps typically show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, highlighting these as likely sites for interaction with protons or metal ions. researchgate.net This information is critical for understanding intermolecular interactions and predicting the molecule's reactivity. dergipark.org.tr

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). pnrjournal.comekb.eg This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. ijper.org For derivatives of 1,2,4-triazole, which are known to possess a wide range of biological activities, docking studies are frequently performed to elucidate their mechanism of action. researchgate.netuobaghdad.edu.iq

In a typical docking study involving a 1,2,4-triazole-3-thiol derivative, the compound would be docked into the active site of a target enzyme, such as cyclooxygenase (COX) or a microbial protein. researchgate.netijper.org The simulation calculates a docking score, which estimates the binding energy, and reveals key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For example, docking studies on novel diclofenac (B195802) derivatives incorporating a 1,2,4-triazole ring helped to understand their binding modes within target proteins, supporting their potential as antibacterial agents. uobaghdad.edu.iq Such simulations would be invaluable for identifying potential biological targets for this compound and guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. creative-biolabs.com SAR explores these relationships qualitatively, while QSAR establishes mathematical models that quantitatively correlate structural or physicochemical properties (descriptors) with biological activity. creative-biolabs.comjocpr.com

These models are widely used for triazole derivatives to predict the activity of new compounds and to optimize lead structures. researchgate.netnih.gov A 3D-QSAR model developed for a series of 1,2,4-triazole Schiff bases as COX-2 inhibitors identified the necessity of the triazole scaffold for activity and highlighted which structural modifications could enhance potency. researchgate.netnih.gov For this compound, a QSAR study would involve synthesizing a series of related compounds with variations in the methoxypropyl side chain or other parts of the molecule. By correlating descriptors (e.g., lipophilicity, electronic properties, steric factors) with measured biological activity, a predictive model could be built. jocpr.com This model would guide the rational design of new derivatives with improved therapeutic potential, accelerating the drug discovery process. jocpr.comnih.gov

Simulation of Spectroscopic Parameters

Density Functional Theory (DFT) is a predominant computational method used to predict the spectroscopic properties of 1,2,4-triazole derivatives with a high degree of accuracy. researchgate.netinorgchemres.org By calculating the optimized molecular geometry, vibrational frequencies, and electronic transitions, researchers can simulate various types of spectra. These simulations are crucial for the structural elucidation of newly synthesized compounds and for understanding the electronic characteristics of the molecule. researchgate.netarabjchem.org

For derivatives of 1,2,4-triazole-3-thiol, computational studies often employ basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netinorgchemres.org The simulated spectra, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis), are then compared with experimental data to validate the computational model and confirm the molecular structure. arabjchem.org

Table 1: Representative Simulated Spectroscopic Data for a Substituted 1,2,4-triazole-3-thiol Moiety (Analogous System)

| Spectroscopic Parameter | Simulated Value (DFT/B3LYP) | Experimental Correlation |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | ~3400 | Broad absorption indicative of H-bonding |

| C-H Stretch (alkyl) | 2950-3000 | Sharp absorptions |

| C=N Stretch (triazole) | ~1600 | Strong absorption in the fingerprint region |

| C=S Stretch (thione form) | ~1250 | Characteristic thione absorption |

| ¹H NMR (ppm) | ||

| N-H Proton | 12.0-14.0 | Downfield singlet, often broad |

| Triazole C-H Proton | 8.0-9.0 | Singlet in the aromatic region |

| Alkyl Protons | 1.0-4.0 | Multiplets corresponding to the substituent |

| ¹³C NMR (ppm) | ||

| C=S Carbon | 160-180 | Downfield signal characteristic of a thione |

| Triazole Ring Carbons | 140-160 | Signals in the aromatic region |

| Alkyl Carbons | 15-70 | Signals in the aliphatic region |

| UV-Vis (nm) | ||

| π → π* transition | ~250 | Major absorption band |

| n → π* transition | ~300 | Weaker absorption band |

Note: The values presented in this table are representative and based on computational studies of analogous 4-substituted-4H-1,2,4-triazole-3-thiol structures. The exact values for this compound would require a specific computational study.

Theoretical Reaction Mechanism Pathways and Transition State Analysis

Theoretical investigations are pivotal in elucidating reaction mechanisms, particularly for processes that are difficult to observe experimentally, such as tautomerism and other intramolecular rearrangements. For this compound, a key theoretical point of interest is the thione-thiol tautomerism, which involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. inorgchemres.orgscience.gov

Computational studies can model the potential energy surface of this tautomeric equilibrium. science.gov By calculating the energies of the thione and thiol tautomers, as well as the energy of the transition state connecting them, researchers can predict which tautomer is more stable and the energy barrier for their interconversion. inorgchemres.org DFT methods are commonly used to locate the equilibrium geometries of the tautomers and the transition state structure. science.gov

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Transition state analysis involves identifying this structure and calculating its vibrational frequencies to confirm that it corresponds to a true saddle point on the potential energy surface (characterized by one imaginary frequency). inorgchemres.org The energy difference between the reactants and the transition state provides the activation energy for the reaction.

For 1,2,4-triazole-3-thiol derivatives, computational studies have consistently shown that the thione form is generally more stable than the thiol form in the ground state. inorgchemres.orgscience.gov The study of these reaction pathways is not limited to tautomerism but can also extend to other potential reactions, such as dimerization, complexation with metal ions, or other intermolecular interactions. rsc.org

Table 2: Theoretical Parameters for Thione-Thiol Tautomerism in a Representative 4-Substituted-4H-1,2,4-triazole-3-thiol System

| Parameter | Thione Tautomer | Thiol Tautomer | Transition State |

| Relative Energy (kcal/mol) | 0.00 (Reference) | +2.5 - +5.0 | +15.0 - +25.0 |

| Key Bond Lengths (Å) | |||

| C-S | ~1.67 | ~1.76 | Intermediate |

| N-H | ~1.01 | - | Intermediate |

| S-H | - | ~1.34 | Intermediate |

| Imaginary Frequency (cm⁻¹) | N/A | N/A | -1200 to -1500 |

Note: These values are illustrative and derived from published computational studies on similar 1,2,4-triazole-3-thiol systems. They represent the typical energy profile and structural changes associated with the thione-thiol tautomerization process.

Reactivity and Reaction Mechanisms of 4 3 Methoxypropyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Nucleophilic and Electrophilic Reactivity of the Triazole Ring and Thiol Group

The 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol molecule possesses multiple nucleophilic centers, primarily the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring. The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant. ijsr.net This equilibrium is crucial in determining the regioselectivity of its reactions.

The sulfur atom in the thiol/thione group is a soft nucleophile and is the most common site for electrophilic attack. A primary example of this reactivity is S-alkylation. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion, which readily reacts with alkyl halides to form S-substituted derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous 4-substituted-1,2,4-triazole-3-thiols. For instance, the reaction of various 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiols with alkyl halides in an alkaline medium proceeds smoothly to yield the corresponding S-alkylated products. mdpi.com

The nitrogen atoms of the 1,2,4-triazole (B32235) ring also exhibit nucleophilic character. Although generally less reactive than the thiolate anion, they can participate in reactions with strong electrophiles. The N1 and N2 atoms are potential sites for alkylation or acylation, though such reactions are less common than S-substitution, especially when the sulfur is in its anionic form. The lone pair of electrons on the nitrogen atoms contributes to the aromaticity of the triazole ring. chemicalbook.com Electrophilic substitution on the ring carbons is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms electron-deficient. chemicalbook.com

Below is a representative table of S-alkylation reactions for analogous 4-substituted-1,2,4-triazole-3-thiols, illustrating the general reactivity pattern expected for this compound.

| 4-Substituent | Alkylating Agent | Product | Yield (%) | Reference |

| Phenyl | Ethyl bromoacetate | Ethyl 2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate | - | uran.ua |

| 4-Chlorophenyl | Benzyl (B1604629) chloride | 3-(Benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazole | - | mdpi.com |

| Ethyl | 2-Bromoacetophenone | 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | - | uran.ua |

Ring-Opening and Ring-Closure Transformations

The 1,2,4-triazole ring is generally stable due to its aromatic character. However, under certain conditions, derivatives of this compound can undergo ring-closure reactions, particularly when reacted with bifunctional electrophiles. These reactions often lead to the formation of fused heterocyclic systems.

For example, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloketones leads to the formation of the corresponding thiazolo[3,2-b] ijsr.netchemicalbook.comresearchgate.nettriazole derivatives. mdpi.com This type of reaction underscores the utility of 1,2,4-triazole-3-thiols as precursors to more complex heterocyclic structures.

Ring-opening reactions of the 1,2,4-triazole ring are less common and typically require harsh conditions or specific activating groups that are not present in this compound. The stability of the aromatic triazole ring makes it resistant to cleavage under normal synthetic conditions. Some instances of ring-chain tautomerism have been observed in other triazole derivatives, but this is not a general feature of the 1,2,4-triazole-3-thiol system. mdpi.com

The following table provides examples of ring-closure reactions of analogous 1,2,4-triazole-3-thiols.

| 1,2,4-Triazole Reactant | Bifunctional Electrophile | Fused Product | Reference |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Phenacyl bromide | 6-(Furan-2-yl)-3-phenyl-7H-thiazolo[3,2-b] ijsr.netchemicalbook.comresearchgate.nettriazole | mdpi.com |

| 4-Phenyl-4H-1,2,4-triazole-3-thiol | Chloroacetic acid | 2-Phenyl-5H-thiazolo[3,2-b] ijsr.netchemicalbook.comresearchgate.nettriazol-6(7H)-one | mdpi.com |

Influence of Substituents on Reaction Kinetics and Selectivity

The nature of the substituent at the N4 position of the 1,2,4-triazole ring can significantly influence the reactivity of the molecule. The 3-methoxypropyl group in this compound is an electron-donating group through an inductive effect. This electron donation increases the electron density on the triazole ring, which in turn enhances the nucleophilicity of both the ring nitrogen atoms and the exocyclic sulfur atom.

An increase in the electron-donating ability of the N4-substituent generally leads to a faster rate of S-alkylation and other nucleophilic reactions. Conversely, electron-withdrawing substituents on the N4-position would decrease the nucleophilicity of the thiol group and the ring nitrogens, thereby slowing down these reactions.

The steric bulk of the N4-substituent also plays a role in reaction selectivity. A bulky substituent can hinder the approach of electrophiles to the adjacent N1 nitrogen atom, potentially favoring reaction at the less sterically hindered N2 nitrogen or the exocyclic sulfur atom. The 3-methoxypropyl group is relatively flexible and not excessively bulky, so its steric influence may be less pronounced compared to more rigid or larger groups.

While specific kinetic data for the reactions of this compound are not available in the literature, the general trends can be inferred from studies on other 4-alkyl- and 4-aryl-1,2,4-triazole-3-thiols. For instance, the rate of reaction is often dependent on the electronic nature of the substituent, with electron-donating groups accelerating nucleophilic reactions.

The table below summarizes the expected qualitative effects of different types of N4-substituents on the reactivity of 1,2,4-triazole-3-thiols, based on general principles of organic chemistry.

| N4-Substituent Type | Electronic Effect | Expected Effect on Nucleophilicity of Thiol/Thione | Expected Effect on Reaction Rate with Electrophiles |

| Alkyl (e.g., 3-methoxypropyl) | Electron-donating (inductive) | Increase | Increase |

| Aryl (unsubstituted) | Electron-withdrawing (resonance) | Decrease | Decrease |

| Aryl with electron-donating group | Overall electron-donating | Increase | Increase |

| Aryl with electron-withdrawing group | Strongly electron-withdrawing | Decrease | Decrease |

Tautomeric Equilibrium Investigations: Thiol Thione Isomerism

Experimental Evidence for Thiol-Thione Tautomerism

The existence of the thiol-thione tautomeric equilibrium in 1,2,4-triazole-3-thiol derivatives is well-documented through various spectroscopic techniques. These methods provide characteristic signatures for each tautomeric form, allowing for their identification and, in some cases, quantification.

Infrared (IR) Spectroscopy: In the solid state and in solution, IR spectroscopy offers clear indicators of the predominant tautomer. For analogous 5-substituted-4-amino-3-mercapto-1,2,4-triazoles, the thione form is identified by a strong absorption band corresponding to the C=S stretching vibration, typically appearing in the range of 1258-1166 cm⁻¹. nih.gov Conversely, the presence of the thiol tautomer is marked by a characteristic, though often weak, S-H stretching band around 2700-2550 cm⁻¹. nih.gov The appearance of N-H stretching vibrations, often observed as weak bands near 3350 cm⁻¹ and 3250 cm⁻¹, can also support the existence of the thione form in equilibrium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a particularly powerful tool for distinguishing between the thiol and thione tautomers. The carbon atom of the C=S group in the thione form resonates at a significantly downfield chemical shift, typically in the range of 150-160 ppm. ijsr.net In contrast, the carbon atom of the C-S single bond in the thiol form appears at a much more upfield position, generally between 50-75 ppm. ijsr.net ¹H NMR can also be informative, with the S-H proton of the thiol form exhibiting a signal, though its position can be variable and sometimes difficult to observe due to exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these compounds can also provide evidence of the tautomeric equilibrium. For 5-substituted-3-mercapto-1,2,4-triazoles in ethanolic solution, two maximum absorption bands are often observed. ijsr.net The band at a longer wavelength, typically in the 288-298 nm range, is attributed to the presence of the chromophoric C=S group of the thione tautomer. ijsr.net

The following table summarizes the characteristic spectroscopic data used to identify the thiol and thione tautomers of 1,2,4-triazole-3-thiol derivatives.

| Spectroscopic Technique | Thiol Tautomer | Thione Tautomer |

| IR Spectroscopy | S-H stretch (~2700-2550 cm⁻¹) | C=S stretch (~1258-1166 cm⁻¹) |

| ¹³C NMR Spectroscopy | C-S signal (50-75 ppm) | C=S signal (150-160 ppm) |

| UV-Vis Spectroscopy | - | Absorption band (~288-298 nm) |

Computational Studies on Tautomeric Preferences and Energy Landscapes

In the absence of direct experimental data for every conceivable derivative, computational chemistry provides invaluable insights into the tautomeric preferences and the energy landscapes governing their interconversion. Quantum chemical calculations have been extensively employed to study the thiol-thione tautomerism of 1,2,4-triazole-3-thione and its derivatives.

Numerous studies utilizing methods such as Hartree-Fock (HF), Density Functional Theory (DFT) at the B3LYP level, and Møller-Plesset perturbation theory (MP2) have consistently shown that in the gas phase, the thione form is the more stable tautomer for the parent 1,2,4-triazole-3-thione and its various substituted derivatives. nih.govresearchgate.net These calculations indicate that the thione tautomer possesses a lower ground-state energy compared to the thiol form.

Furthermore, computational models can elucidate the energy barrier for the intramolecular proton transfer between the nitrogen and sulfur atoms. These calculations help in understanding the kinetics of the tautomerization process. For a range of halophenyl and isopyridyl derivatives of 1,2,4-triazole-3-thione, it has been demonstrated that substituents generally have a minor effect on the relative stabilities and the energy barriers for the thione-thiol proton transfer in the gas phase. nih.gov Geometrical and Natural Bond Orbital (NBO) analyses are also employed to understand the factors contributing to the relative stabilities of the tautomers. nih.gov

Environmental and Solvent Effects on Tautomeric Ratios

The position of the tautomeric equilibrium is not solely determined by the intrinsic stability of the individual tautomers but can be significantly influenced by the surrounding environment, particularly the solvent. While the thione form is generally favored in the gas phase and in non-polar solvents, the polarity of the solvent can shift the equilibrium.

Solvent effects can alter the stability of each tautomer to a different extent, thereby changing the tautomeric preference. mdpi.com For instance, polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of thiol-thione tautomerism, the thione form is often more polar than the thiol form, and thus, its relative population may be enhanced in polar solvents.

Detailed studies on related heterocyclic systems have shown that the tautomeric equilibrium can be both solvent- and temperature-dependent. nih.gov The absorption spectra of some compounds in nonpolar solvents show bands characteristic of one tautomer, while in polar solvents, the other form predominates. nih.gov In certain solvents, the presence of both tautomeric forms in solution can be observed simultaneously. nih.gov The effect of the solvent does not always correlate directly with its dipole moment but can be related to its average electric polarizability. nih.gov For the broader class of 1,2,4-triazole-3-thiols, it is generally accepted that the thione form is dominant in the solid state and in neutral solutions.

Coordination Chemistry and Ligand Properties

Coordination Modes of 1,2,4-Triazole-3-thiol Ligands

The coordination chemistry of 1,2,4-triazole-3-thiol and its derivatives is rich and varied, owing to the presence of multiple potential donor atoms. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the substituents on the triazole ring.

Monodentate, Bidentate, Tridentate, and Quadridentate Binding

While direct experimental data for 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is limited, the coordination behavior of analogous 4-substituted-1,2,4-triazole-3-thiols provides significant insight into its potential binding modes.

Monodentate Coordination: In some instances, 1,2,4-triazole (B32235) derivatives can coordinate to a metal center through a single donor atom. For 4-substituted triazoles, this typically involves one of the nitrogen atoms of the triazole ring. bohrium.com

Bidentate Coordination: This is the most commonly observed coordination mode for 4-substituted-1,2,4-triazole-3-thiol ligands. nih.govnih.govresearchgate.netginekologiaipoloznictwo.com Coordination typically occurs through one of the nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the thiol group, forming a stable five-membered chelate ring. nih.govginekologiaipoloznictwo.com This mode of coordination has been observed in complexes with a variety of transition metals. nih.govnih.govresearchgate.net

Bridging Coordination: Derivatives of 1,2,4-triazole are well-known for their ability to act as bridging ligands, connecting two or more metal centers. This can occur in a bidentate fashion through the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear complexes. mdpi.com

Tridentate and Quadridentate Coordination: While less common for simple 4-substituted-1,2,4-triazole-3-thiols, the introduction of additional donor groups onto the substituent at the 4-position or other positions of the triazole ring can lead to higher denticity. For instance, Schiff base derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) can exhibit tridentate coordination.

Role of Nitrogen and Sulfur Donor Atoms

The versatility of 1,2,4-triazole-3-thiol ligands stems from the presence of both "hard" nitrogen and "soft" sulfur donor atoms. nih.govnih.govresearchgate.net This allows them to coordinate effectively with a wide range of metal ions. The exocyclic sulfur atom, existing in the thiol form, is a key coordination site. nih.govnih.govresearchgate.netginekologiaipoloznictwo.com Theoretical studies on related systems, such as 4-methyl-4H-1,2,4-triazole-3-thiol, have shown that both the nitrogen and sulfur atoms are involved in the formation of bonds with metal ions like palladium(II). inorgchemres.org The nitrogen atoms of the triazole ring, particularly the N1 and N2 atoms, are also crucial for coordination, either in chelation with the sulfur atom or in forming bridges between metal centers. bohrium.commdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-3-thiol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction. nih.govnih.govresearchgate.netginekologiaipoloznictwo.comekb.eg

Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Pd(II))

A variety of transition metal complexes with ligands analogous to this compound have been successfully synthesized and characterized. These include complexes with Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), and Pd(II). nih.govnih.govresearchgate.netginekologiaipoloznictwo.cominorgchemres.orgekb.egresearchgate.netresearchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). nih.govnih.govresearchgate.netginekologiaipoloznictwo.com The resulting complexes are typically crystalline solids with characteristic colors.

Table 1: Examples of Synthesized Transition Metal Complexes with Analogous 4-Substituted-1,2,4-triazole-3-thiol Ligands

| Metal Ion | Ligand | Observed Geometry |

|---|---|---|

| Ni(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral |

| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar |

| Zn(II) | 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Not specified |

| Cd(II) | 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Not specified |

| Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral |

| Pd(II) | 4-Methyl-4H-1,2,4-triazole-3-thiol | Square Planar (theoretical) |

This table is generated based on data from analogous compounds and theoretical studies due to the lack of specific experimental data for this compound.

Structural Geometries of Coordination Complexes (e.g., Tetrahedral, Square Planar, Octahedral)

The coordination geometry of the resulting metal complexes is dependent on the metal ion, the ligand, and the stoichiometry. For complexes with analogous 4-substituted-1,2,4-triazole-3-thiol ligands, several common geometries have been proposed based on spectral data.

Tetrahedral Geometry: This geometry has been suggested for complexes of Ni(II), Zn(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.govnih.govresearchgate.net

Square Planar Geometry: Copper(II) complexes with the same ligand have been proposed to exhibit a square planar structure. nih.govnih.govresearchgate.net Theoretical studies also suggest a square planar geometry for palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol. inorgchemres.org Similarly, a square planar geometry was determined for a Pd(II) complex with a Schiff base derived from a 1,2,4-triazole-3-thiol derivative. ekb.eg

Octahedral Geometry: In the case of Schiff base derivatives of 1,2,4-triazole-3-thiol, octahedral geometries have been proposed for Co(II), Ni(II), and Cu(II) complexes. ekb.eg Polymeric complexes of copper(II) halides with 1,2,4-triazole-3-thione have also been shown to have trans-octahedrally coordinated metal ions. imist.ma

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment.

Studies on copper(II) complexes with 1,2,4-triazole-3-thione have utilized ligand field spectra to determine the d-d transitions, which provide information about the geometry around the metal ion. imist.ma For instance, the analysis of these spectra for polymeric copper(II) halide complexes suggested a trans-octahedral geometry. imist.ma The electronic spectra of copper(II) complexes often exhibit broad, weak absorption bands in the visible region, which are attributed to d-d transitions. researchgate.netnih.gov

The magnetic properties of these complexes are also of significant interest. For example, studies on trinuclear Ni(II) complexes with bridging 1,2,4-triazole derivatives have shown dominant intramolecular antiferromagnetic interactions. mdpi.com The magnetic moment of nickel(II) complexes can vary depending on their geometry, with octahedral and tetrahedral complexes being paramagnetic, while square planar complexes are typically diamagnetic. christuniversity.in

Structure Activity Relationship Sar Studies

Correlating Substituent Effects on Molecular Interactions

The biological and chemical activity of 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is significantly influenced by the nature of the substituents on the triazole core. The 3-methoxypropyl group at the N4 position plays a crucial role in defining the molecule's interaction with its biological targets.

The N4-substituent of the 1,2,4-triazole (B32235) ring is positioned in a way that it can make significant hydrophobic interactions with target proteins. In a study on a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles, the substitution at the N4 position with a 3-methoxypropyl group led to an increase in potency. nih.gov This suggests that the methoxypropyl chain is of an optimal length and polarity to fit into a hydrophobic pocket of the target receptor, thereby enhancing binding affinity.

The flexibility of the propyl chain allows the methoxy (B1213986) group to be positioned favorably for potential hydrogen bond formation or polar interactions, further stabilizing the ligand-receptor complex. The ether oxygen can act as a hydrogen bond acceptor, which can be a critical interaction for biological activity.

Alterations to the substituents at other positions of the triazole ring also have a marked effect on activity. For instance, modifications at the C3 (thiol) and C5 positions can modulate the electronic properties and steric profile of the molecule, influencing its binding capabilities. The thiol group at the C3 position is a key functional group that can participate in hydrogen bonding or coordinate with metal ions in metalloenzymes.

The following table summarizes the impact of various substituents on the activity of 1,2,4-triazole-3-thiol derivatives, drawing from general SAR principles observed in related compounds.

| Position of Substitution | Substituent Type | General Effect on Activity | Rationale |

| N4 | Alkyl, Alkoxyalkyl | Potency is sensitive to the length and nature of the alkyl chain. The 3-methoxypropyl group has been shown to enhance potency. nih.gov | The N4 substituent often fits into a hydrophobic pocket of the target. The length and polarity of the chain are critical for optimal binding. |

| C3 | Thiol/Thione | The thiol group is often crucial for activity. | Can act as a hydrogen bond donor/acceptor or coordinate with metal ions in active sites. |

| C5 | Aryl, Heteroaryl | The nature of the aromatic or heteroaromatic ring and its substituents significantly impacts activity. | Can engage in π-stacking, hydrophobic, and van der Waals interactions with the target protein. |

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 1,2,4-triazole-3-thiol derivatives, a general pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature from the C3-thiol group.

A hydrophobic region corresponding to the N4-substituent, such as the 3-methoxypropyl group.

Additional hydrophobic or aromatic features from a substituent at the C5 position.

The triazole ring itself, which acts as a central scaffold and can participate in various non-covalent interactions. researchgate.net

Lead optimization strategies for this compound would involve systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. Based on the general principles of lead optimization for 1,2,4-triazole derivatives, the following strategies could be employed:

Modification of the N4-Substituent: While the 3-methoxypropyl group is beneficial, further optimization could involve exploring other alkoxyalkyl chains of varying lengths or introducing cyclic structures to constrain the conformation and potentially increase binding affinity. nih.gov

Derivatization of the C3-Thiol Group: The thiol group can be alkylated or otherwise modified to explore interactions in different regions of the binding site. However, this could also lead to a loss of a critical hydrogen bonding interaction.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic profiles or reduced toxicity. For example, the thiol group could potentially be replaced with other acidic functional groups.

The table below outlines potential lead optimization strategies for analogs of this compound.

| Strategy | Rationale | Potential Outcome |

| Varying the length of the alkoxyalkyl chain at N4 | To probe the size and shape of the hydrophobic pocket. | Identification of the optimal chain length for enhanced binding and potency. |

| Introducing aromatic or heterocyclic rings at C5 | To explore additional binding interactions and modulate electronic properties. | Increased potency and selectivity through specific interactions with the target. |

| Alkylation of the C3-thiol | To explore new binding regions and modify physicochemical properties. | Improved membrane permeability and potentially altered target engagement. |

| Conformational restriction of the N4-substituent | To reduce the entropic penalty of binding and improve affinity. | Increased potency and selectivity. |

Rational Design Principles for Enhanced Biological/Chemical Activity

Rational drug design for derivatives of this compound would be guided by the SAR data and any available structural information of the biological target. The key principles would include:

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to predict the binding mode of this compound and its analogs. This allows for the design of new derivatives with improved complementarity to the active site.

Maximizing Favorable Interactions: Design efforts would focus on enhancing the key interactions identified through SAR studies. For instance, if the methoxy group of the 3-methoxypropyl chain is involved in a crucial hydrogen bond, new analogs could be designed to strengthen this interaction.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The 1,2,4-triazole-3-thiol scaffold itself could be considered a core fragment to which various substituents are added.

The following table summarizes the rational design principles that could be applied to enhance the activity of this compound.

| Design Principle | Approach | Expected Enhancement |

| Targeted Hydrophobic Interactions | Modify the N4-substituent to better fit the hydrophobic pocket of the target. | Increased binding affinity and potency. |

| Enhanced Hydrogen Bonding | Introduce or reposition hydrogen bond donors/acceptors to form stronger interactions with the target. | Improved binding affinity and selectivity. |

| Optimization of Physicochemical Profile | Modulate lipophilicity and polar surface area to improve ADME properties. | Better bioavailability and in vivo efficacy. |

| Scaffold Hopping | Replace the 1,2,4-triazole core with other heterocyclic systems while maintaining the key pharmacophoric features. | Discovery of novel chemical series with potentially improved properties. |

Mechanistic Investigations of Biological Activities

Mechanistic Pathways of Antimicrobial and Antifungal Effects

The 1,2,4-triazole (B32235) nucleus is a core component of many antimicrobial and antifungal agents. researchgate.netnih.govnih.gov Their mechanism of action often involves interference with essential microbial processes.

Interaction with Microbial Cell Components (e.g., enzymes, cell wall synthesis)

Derivatives of 1,2,4-triazole are known to target key microbial enzymes. For instance, some triazoles function by inhibiting enzymes crucial for the synthesis of the microbial cell wall or cell membrane components. nih.gov A common target for antifungal triazoles is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. However, specific studies detailing the interaction of 4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol with microbial enzymes or its effect on cell wall synthesis have not been identified.

Growth Inhibition Profiles Against Specific Microorganisms (in vitro studies)

In vitro studies are fundamental to determining the antimicrobial spectrum and potency of a compound. These studies typically involve measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While extensive data exists for various 1,2,4-triazole derivatives against a range of bacteria and fungi, specific MIC values for this compound against particular microbial strains are not documented in the available search results.

Interactive Data Table: In Vitro Antimicrobial Activity of this compound (No data available from search results to populate this table.)

| Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Mechanisms of Antineoplastic and Cytotoxic Effects

The 1,2,4-triazole scaffold is also a recognized pharmacophore in the design of anticancer agents. These compounds can exert their effects through various molecular mechanisms, leading to the inhibition of cancer cell growth and proliferation.

Inhibition of Kinase Activity

Many 1,2,4-triazole derivatives have been investigated as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases involved in tumor growth and survival, these compounds can act as targeted anticancer agents. Research into the specific kinase inhibitory profile of this compound is required to ascertain its potential in this area.

Modulation of Cellular Pathways (e.g., STAT3 inhibition)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another important target in cancer therapy. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers and contributes to tumor cell proliferation, survival, and invasion. Some heterocyclic compounds, including triazole derivatives, have been identified as inhibitors of this pathway. researchgate.net However, there is no specific information available from the performed searches that confirms or details the modulation of the STAT3 pathway by this compound.

Investigations of Cytotoxicity in Cancer Cell Lines (in vitro)

The cytotoxic potential of a compound against various cancer cell lines is a primary indicator of its antineoplastic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While numerous studies report the IC50 values for a wide array of 1,2,4-triazole derivatives against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others, specific data for this compound is not present in the retrieved search results.

Interactive Data Table: In Vitro Cytotoxicity of this compound (No data available from search results to populate this table.)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Profiles

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore that has been investigated for its inhibitory activity against a range of enzymes. The unique structural features of this heterocyclic system, particularly the presence of nitrogen and sulfur atoms, allow for diverse interactions with enzyme active sites.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. The 1,2,4-triazole-3-thione core has been identified as a promising scaffold for the design of MBL inhibitors.

The proposed mechanism of inhibition involves the coordination of the zinc ions in the MBL active site by the triazole ring and the exocyclic sulfur atom. Specifically, the nitrogen atom at position 2 of the triazole ring and the thiolate group can act as a metal-binding pharmacophore, effectively chelating the one or two zinc ions (Zn²⁺) that are essential for the catalytic activity of these enzymes. This interaction prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy. Molecular docking studies have suggested that in addition to zinc coordination, hydrophobic interactions with residues in the enzyme's active site further stabilize the inhibitor binding.

While specific inhibitory data for this compound against MBLs is not extensively detailed in the available research, studies on analogous compounds highlight the potential of this chemical class. The inhibitory activity is influenced by the nature of the substituent at the 4-position of the triazole ring. For instance, the introduction of an alkyl chain with a terminal carboxylic group has been shown to yield potent inhibitors of VIM-type MBLs. The following table summarizes the inhibitory activities of some representative 1,2,4-triazole-3-thione derivatives against various MBLs.

| Compound/Derivative | Target Enzyme | Inhibitory Activity (Ki or IC50 in µM) |

|---|---|---|